molecular formula C12H8ClN3S B2838053 4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 860788-62-1

4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B2838053
CAS No.: 860788-62-1
M. Wt: 261.73
InChI Key: CVJRUNFFQIGCGF-UHFFFAOYSA-N
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Description

4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a thienyl and a pyrrolyl group

Scientific Research Applications

4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine typically involves the following steps:

    Formation of the pyrimidine core: This can be achieved through the reaction of appropriate precursors such as 2-chloropyrimidine with a thienyl derivative.

    Introduction of the pyrrolyl group: This step involves the substitution of a halogen atom on the pyrimidine ring with a pyrrolyl group, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The thienyl and pyrrolyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Mechanism of Action

The mechanism of action of 4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chloro-2-thienyl)-2-(1H-imidazol-1-yl)pyrimidine: Similar structure but with an imidazole ring instead of a pyrrole ring.

    4-(3-chloro-2-thienyl)-2-(1H-pyrazol-1-yl)pyrimidine: Contains a pyrazole ring instead of a pyrrole ring.

Uniqueness

4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine is unique due to the specific combination of the thienyl and pyrrolyl groups attached to the pyrimidine ring. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(3-chlorothiophen-2-yl)-2-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3S/c13-9-4-8-17-11(9)10-3-5-14-12(15-10)16-6-1-2-7-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJRUNFFQIGCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=CC(=N2)C3=C(C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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